

# Spectroscopic comparison of Desoxyanisoin and Anisoin

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## Compound of Interest

Compound Name: Desoxyanisoin

Cat. No.: B031116

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## A Spectroscopic Showdown: Desoxyanisoin vs. Anisoin

A comprehensive comparative analysis of the spectroscopic signatures of two closely related aromatic ketones, **Desoxyanisoin** and Anisoin, is presented for researchers, scientists, and professionals in drug development. This guide provides a detailed examination of their nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) data, supported by generalized experimental protocols.

The structural distinction between **Desoxyanisoin** (1,2-bis(4-methoxyphenyl)ethan-1-one) and Anisoin (2-hydroxy-1,2-bis(4-methoxyphenyl)ethan-1-one) lies in the presence of a hydroxyl group at the  $\alpha$ -position to the carbonyl in Anisoin. This seemingly minor difference imparts significant changes to their respective spectroscopic profiles, offering a clear case study in structure-elucidation through spectroscopic techniques.

## At a Glance: Key Spectroscopic Differences

Spectroscopic Technique	Desoxyanisoin	Anisoin	Key Difference
$^1\text{H}$ NMR	Methylene singlet (~4.2 ppm)	Methine singlet (~6.0 ppm) and a hydroxyl proton signal	Absence of the methylene protons and presence of methine and hydroxyl protons in Anisoin.
$^{13}\text{C}$ NMR	Methylene carbon signal (~45 ppm)	Methine carbon signal (~76 ppm)	Upfield shift of the $\alpha$ -carbon in Desoxyanisoin compared to the hydroxyl-bearing $\alpha$ -carbon in Anisoin.
IR Spectroscopy	C=O stretch (~1680 $\text{cm}^{-1}$ )	C=O stretch (~1670 $\text{cm}^{-1}$ ) and a broad O-H stretch (~3400 $\text{cm}^{-1}$ )	Presence of a distinct hydroxyl group absorption in Anisoin.
Mass Spectrometry	Molecular Ion ( $\text{M}^+$ ) at m/z 256	Molecular Ion ( $\text{M}^+$ ) at m/z 272	A mass difference of 16 amu, corresponding to the additional oxygen atom in Anisoin.
UV-Vis Spectroscopy	Aromatic and carbonyl absorptions	Aromatic and carbonyl absorptions	Subtle shifts in absorption maxima are expected due to the auxochromic effect of the hydroxyl group in Anisoin.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The primary distinction between **Desoxyanisoin** and Anisoin in  $^1\text{H}$  NMR is the signal corresponding to the protons on the carbon atom alpha to the carbonyl group. In

**Desoxyanisoin**, this is a two-proton singlet, whereas in Anisoin, it is a one-proton singlet, with an additional signal for the hydroxyl proton. The  $^{13}\text{C}$  NMR spectra are distinguished by the chemical shift of the alpha-carbon.

## $^1\text{H}$ NMR Data

Compound	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
Desoxyanisoin	~7.9 (d)	Doublet	2H	Aromatic (ortho to C=O)
	~7.2 (d)	Doublet	2H	Aromatic
	~6.9 (d)	Doublet	2H	Aromatic
	~6.8 (d)	Doublet	2H	Aromatic
	~4.2 (s)	Singlet	2H	-CH <sub>2</sub> -
	~3.8 (s)	Singlet	3H	-OCH <sub>3</sub>
	~3.7 (s)	Singlet	3H	-OCH <sub>3</sub>
Anisoin	~7.9 (d)	Doublet	2H	Aromatic (ortho to C=O)
	~7.2 - 6.8 (m)	Multiplet	6H	Aromatic
	~6.0 (s)	Singlet	1H	-CH(OH)-
	Signal varies	Broad Singlet	1H	-OH
	~3.8 (s)	Singlet	6H	-OCH <sub>3</sub>

## $^{13}\text{C}$ NMR Data

Compound	Chemical Shift ( $\delta$ ) ppm	Assignment
Desoxyanisoin	~197	C=O
~163, ~158	Aromatic C-O	
~130, ~128, ~114, ~113	Aromatic CH	
~55	-OCH <sub>3</sub>	
~45	-CH <sub>2</sub> -	
Anisoin	~195	C=O
~160, ~159	Aromatic C-O	
~130, ~128, ~114, ~113	Aromatic CH	
~76	-CH(OH)-	
~55	-OCH <sub>3</sub>	

## Infrared (IR) Spectroscopy

The most telling difference in the IR spectra of **Desoxyanisoin** and Anisoin is the presence of a broad absorption band in the 3500-3200 cm<sup>-1</sup> region for Anisoin, which is characteristic of an O-H stretching vibration. The carbonyl (C=O) stretching frequencies are also slightly different due to the electronic influence of the adjacent hydroxyl group.

Compound	Functional Group	Characteristic Absorption (cm <sup>-1</sup> )
Desoxyanisoin	C=O (Ketone)	~1680
C-O (Aryl ether)	~1250	
C-H (Aromatic)	~3050	
C-H (Aliphatic)	~2950	
Anisoin	O-H (Alcohol)	~3400 (broad)
C=O (Ketone)	~1670	
C-O (Aryl ether)	~1250	
C-H (Aromatic)	~3050	

## Mass Spectrometry (MS)

Mass spectrometry distinguishes the two compounds based on their molecular weights.

**Desoxyanisoin** has a molecular weight of 256.30 g/mol , while **Anisoin** has a molecular weight of 272.30 g/mol . This difference of 16 g/mol corresponds to the oxygen atom of the hydroxyl group in Anisoin. The fragmentation patterns will also differ, with Anisoin showing characteristic losses related to its hydroxyl group.

Compound	Molecular Formula	Molecular Weight	Key Fragments (m/z)
Desoxyanisoin	C <sub>16</sub> H <sub>16</sub> O <sub>3</sub>	256.30	256 (M <sup>+</sup> ), 135 (CH <sub>3</sub> OC <sub>6</sub> H <sub>4</sub> CO <sup>+</sup> ), 121 (CH <sub>3</sub> OC <sub>6</sub> H <sub>4</sub> CH <sub>2</sub> <sup>+</sup> )
Anisoin	C <sub>16</sub> H <sub>16</sub> O <sub>4</sub>	272.30	272 (M <sup>+</sup> ), 135 (CH <sub>3</sub> OC <sub>6</sub> H <sub>4</sub> CO <sup>+</sup> ), 137 (CH <sub>3</sub> OC <sub>6</sub> H <sub>4</sub> CH(OH) <sup>+</sup> )

## Ultraviolet-Visible (UV-Vis) Spectroscopy

Both **Desoxyanisoïn** and Anisoïn are expected to exhibit UV absorption due to the presence of aromatic rings and the carbonyl group, which act as chromophores. The  $\pi \rightarrow \pi^*$  transitions of the aromatic systems and the  $n \rightarrow \pi^*$  transition of the carbonyl group are the primary electronic transitions. While specific  $\lambda_{\text{max}}$  values are not readily available in the surveyed literature, it is anticipated that Anisoïn will show a slight bathochromic (red) shift compared to **Desoxyanisoïn** due to the electron-donating (auxochromic) effect of the hydroxyl group.

## Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of aromatic ketones like **Desoxyanisoïn** and Anisoïn.

### NMR Spectroscopy

- **Instrumentation:** A 400 MHz or higher field NMR spectrometer.
- **Sample Preparation:** Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
- **$^1\text{H}$  NMR Acquisition:** A standard single-pulse experiment is performed. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.
- **$^{13}\text{C}$  NMR Acquisition:** A proton-decoupled  $^{13}\text{C}$  NMR spectrum is acquired using a standard pulse program. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the  $^{13}\text{C}$  isotope.

### FT-IR Spectroscopy

- **Instrumentation:** A Fourier Transform Infrared (FT-IR) spectrometer.
- **Sample Preparation (KBr Pellet):** 1-2 mg of the solid sample is finely ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

- **Sample Preparation (ATR):** A small amount of the solid sample is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- **Acquisition:** The spectrum is typically recorded from 4000 to 400  $\text{cm}^{-1}$ . A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded first and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added.

## Mass Spectrometry

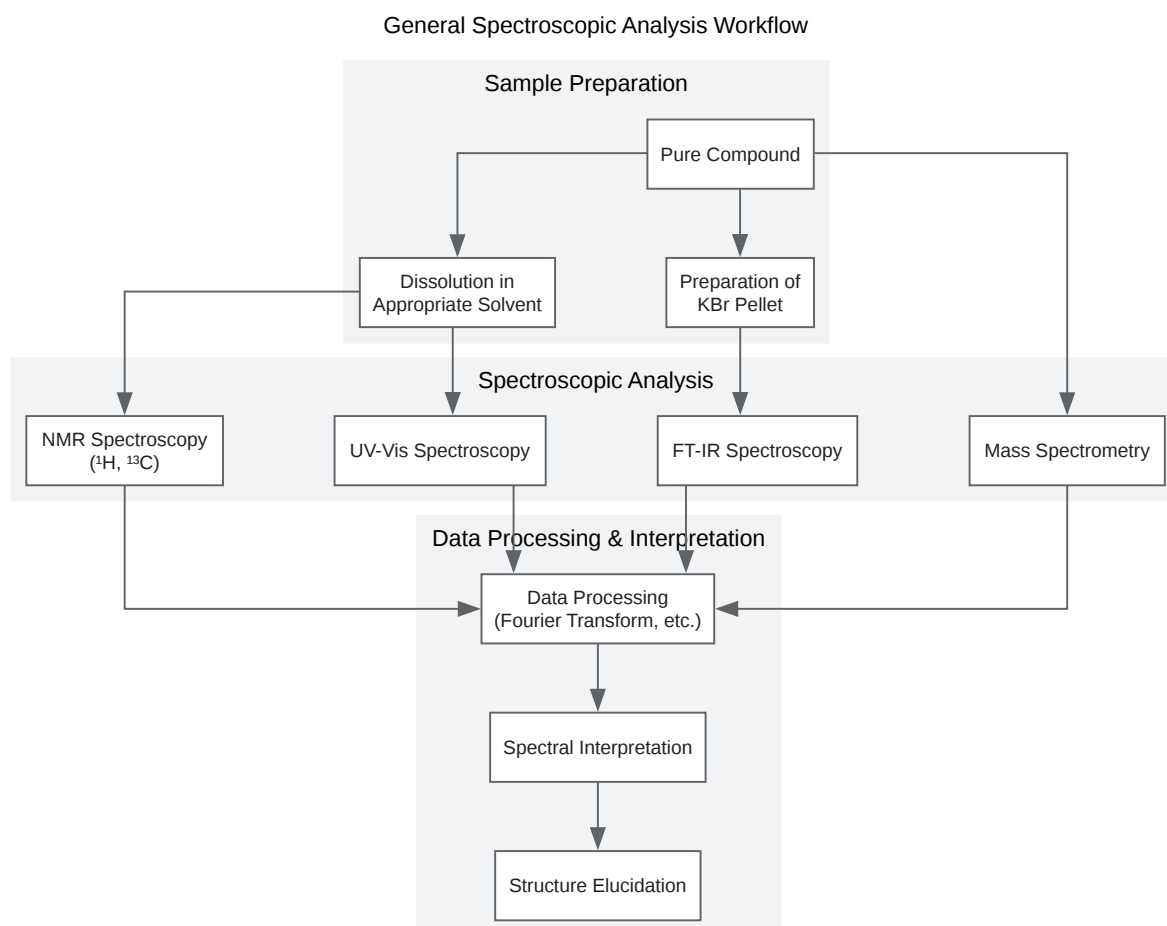
- **Instrumentation:** A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or with a direct insertion probe.
- **Ionization Method:** Electron Ionization (EI) is a common method for these types of compounds.
- **GC-MS Sample Preparation:** A dilute solution of the sample (e.g., 1 mg/mL) is prepared in a volatile organic solvent like dichloromethane or methanol.
- **Acquisition:** For GC-MS, a small volume (e.g., 1  $\mu\text{L}$ ) of the sample solution is injected into the GC. The mass spectrometer scans a mass range (e.g.,  $m/z$  40-500) as compounds elute from the GC column. For direct insertion, a small amount of the solid is placed in a capillary tube and introduced into the ion source.

## UV-Vis Spectroscopy

- **Instrumentation:** A dual-beam UV-Vis spectrophotometer.
- **Sample Preparation:** A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration is adjusted so that the maximum absorbance is between 0.5 and 1.5.
- **Acquisition:** The spectrum is recorded over a range of wavelengths, typically from 200 to 400 nm. A cuvette containing the pure solvent is used as a reference.

## Experimental Workflow

The general workflow for the spectroscopic analysis of an organic compound like **Desoxyanisoin** or Anisoin is depicted in the following diagram.



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A generalized workflow for the spectroscopic analysis of organic compounds.

This comparative guide highlights the power of spectroscopic methods in distinguishing between closely related molecular structures. The presence of a single hydroxyl group in Anisoic acid creates a cascade of observable differences across various spectroscopic techniques, providing a clear and objective basis for their identification and characterization.



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